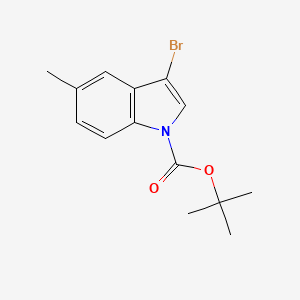
tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . Various methods have been developed for the construction of indoles as a moiety in selected alkaloids .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the molecular weight of “tert-Butyl 3-bromo-1H-indole-1-carboxylate” is not available, but a similar compound, “tert-Butyl 3- (bromomethyl)-1H-indole-1-carboxylate”, has a molecular weight of 310.19 .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The specific chemical reactions that “tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate” undergoes are not available in the sources I found.
Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
“1-Boc-3-Bromo-5-methylindole” is a key precursor in the synthesis of various alkaloid derivatives. Alkaloids are a significant class of naturally occurring compounds that have profound biological and pharmacological properties . The indole moiety, present in this compound, is a common framework in many alkaloids, and its modification can lead to the development of new therapeutic agents.
Biological Activity Studies
Indole derivatives, including “1-Boc-3-Bromo-5-methylindole,” are studied for their biological activities. They have been found to exhibit a range of biological properties, such as anticancer, antimicrobial, and anti-inflammatory effects . Research in this area focuses on understanding the mechanism of action and potential therapeutic applications of these compounds.
Material Chemistry Applications
The indole structure is not only significant in pharmaceuticals but also in material chemistry. “1-Boc-3-Bromo-5-methylindole” can be used to create materials with specific electronic or photonic properties, which are useful in developing new technologies .
Catalysis and Organic Methodology
This compound is also relevant in the field of catalysis and organic synthesis methodology. It can serve as a substrate or intermediate in various chemical reactions, leading to the efficient synthesis of complex molecules .
Development of Affinity Probes
Substituted indoles, derived from “1-Boc-3-Bromo-5-methylindole,” can be used as affinity probes for biological receptors. These probes can help in studying receptor-ligand interactions and in the discovery of new drugs .
Inhibitors for Disease Treatment
Researchers have reported the use of indole derivatives as inhibitors for a variety of diseases. For instance, they can act as selective inhibitors for enzymes or receptors involved in disease progression, offering a pathway for therapeutic intervention .
Plant Growth Regulation
Indole derivatives play a role in plant biology as well. Compounds like “1-Boc-3-Bromo-5-methylindole” can be transformed into plant hormones or their analogs, which regulate plant growth and development .
Synthetic Method Development
Finally, “1-Boc-3-Bromo-5-methylindole” is instrumental in the development of new synthetic methods. It can be used to explore novel chemical reactions, which can enhance the efficiency and scope of chemical synthesis .
Mecanismo De Acción
Target of Action
1-Boc-3-Bromo-5-methylindole, also known as 3-Bromo-5-methyl-1H-indole, N-BOC protected or tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . For instance, they have been used in the treatment of cancer cells and microbes .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They are often involved in the synthesis of alkaloids , which are compounds that have a wide range of therapeutic applications
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-bromo-5-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-5-6-12-10(7-9)11(15)8-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMQFZLYHMJMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654334 | |
| Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
CAS RN |
914349-24-9 | |
| Record name | tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



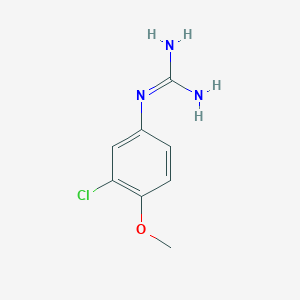
![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
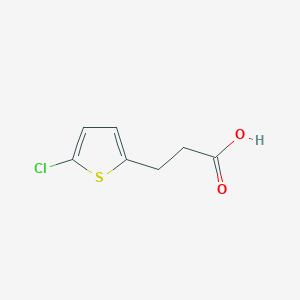
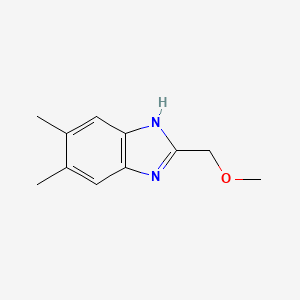
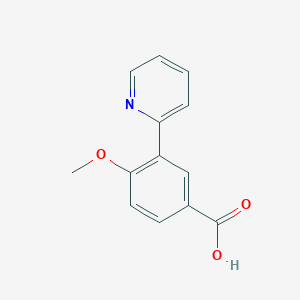
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)
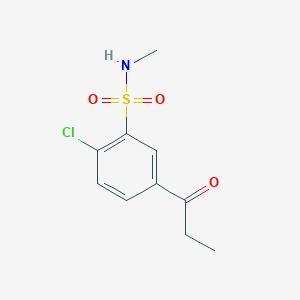

![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B1416485.png)
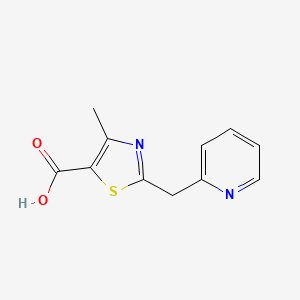
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)